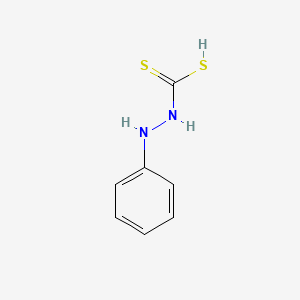
N-cyclohexylcyclohexanamine;dihydroxy(dioxo)chromium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexylcyclohexanamine;dihydroxy(dioxo)chromium is a compound that combines an organic amine with a chromium-based complex. The organic component, N-cyclohexylcyclohexanamine, is a secondary amine where a cyclohexyl group is attached to the nitrogen atom of another cyclohexylamine. The chromium component, dihydroxy(dioxo)chromium, indicates the presence of chromium in a specific oxidation state with hydroxyl and oxo ligands.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine typically involves the reaction of cyclohexylamine with cyclohexanol under acidic conditions to form the desired secondary amine. The chromium complex can be synthesized by reacting chromium trioxide with water to form chromic acid, which then reacts with the amine to form the final compound .
Industrial Production Methods
Industrial production of N-cyclohexylcyclohexanamine;dihydroxy(dioxo)chromium involves large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclohexylcyclohexanamine;dihydroxy(dioxo)chromium undergoes various chemical reactions, including:
Oxidation: The chromium component can undergo oxidation reactions, changing its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting both the chromium and the organic amine.
Substitution: The amine group can participate in substitution reactions, where the cyclohexyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state chromium compounds, while substitution reactions can produce various substituted amines .
Wissenschaftliche Forschungsanwendungen
N-cyclohexylcyclohexanamine;dihydroxy(dioxo)chromium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-cyclohexylcyclohexanamine;dihydroxy(dioxo)chromium involves interactions with molecular targets such as enzymes and receptors. The chromium component can participate in redox reactions, influencing cellular processes. The amine group can interact with biological molecules, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dicyclohexylamine: Similar structure but lacks the chromium component.
Cyclohexylamine: A simpler amine with only one cyclohexyl group.
Chromium trioxide: A chromium compound without the organic amine component.
Uniqueness
N-cyclohexylcyclohexanamine;dihydroxy(dioxo)chromium is unique due to its combination of an organic amine with a chromium complex, providing distinct chemical and biological properties not found in simpler compounds .
Eigenschaften
CAS-Nummer |
25065-70-7 |
|---|---|
Molekularformel |
C12H25CrNO4 |
Molekulargewicht |
299.33 g/mol |
IUPAC-Name |
N-cyclohexylcyclohexanamine;dihydroxy(dioxo)chromium |
InChI |
InChI=1S/C12H23N.Cr.2H2O.2O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;;;;/h11-13H,1-10H2;;2*1H2;;/q;+2;;;;/p-2 |
InChI-Schlüssel |
AUVXXFWOHPWOIB-UHFFFAOYSA-L |
Kanonische SMILES |
C1CCC(CC1)NC2CCCCC2.O[Cr](=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Acetylspiro[2.5]octan-4-one](/img/structure/B14705446.png)
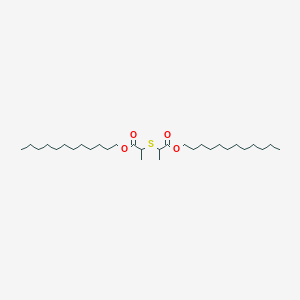

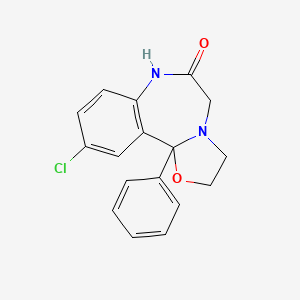
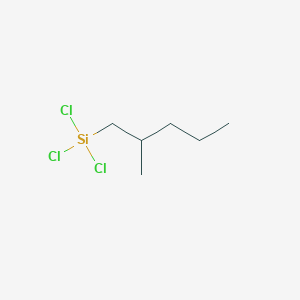

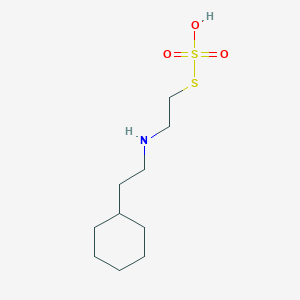
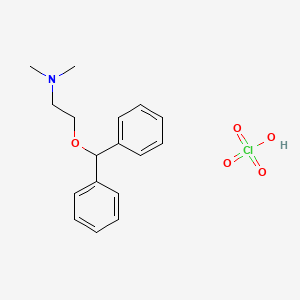
![4-[(e)-Phenyldiazenyl]phenyl methylcarbamate](/img/structure/B14705508.png)
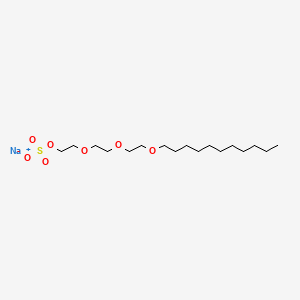

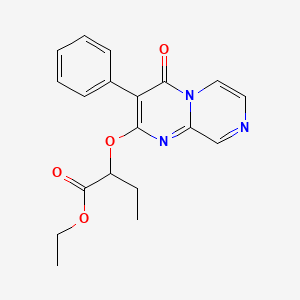
![(2S,5R,6R)-6-(Alanylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14705543.png)
